molecular formula C9H7ClO4 B1584442 4-Methoxycarbonylphenyl chloroformate CAS No. 31140-40-6

4-Methoxycarbonylphenyl chloroformate

Cat. No.: B1584442
CAS No.: 31140-40-6
M. Wt: 214.6 g/mol
InChI Key: PPVBQEZMYRAXPV-UHFFFAOYSA-N
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Description

4-Methoxycarbonylphenyl chloroformate, also known as methyl 4-chlorocarbonyloxybenzoate, is an organic compound with the molecular formula C9H7ClO4 and a molecular weight of 214.60 g/mol . This compound is primarily used in organic synthesis, particularly in the preparation of various derivatives and intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxycarbonylphenyl chloroformate can be synthesized through the reaction of phosgene with methyl 4-hydroxybenzoate in the presence of a base such as quinoline . The reaction typically occurs in an organic solvent like benzene under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The reaction conditions are carefully monitored to maintain the quality and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxycarbonylphenyl chloroformate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Such as amines and alcohols, which react with the chloroformate group.

    Bases: Such as quinoline, which are used to neutralize the hydrogen chloride formed during the reaction.

Major Products Formed:

Comparison with Similar Compounds

  • Methyl chloroformate
  • Ethyl chloroformate
  • Phenyl chloroformate
  • Benzyl chloroformate

Comparison: 4-Methoxycarbonylphenyl chloroformate is unique due to the presence of the methoxycarbonyl group, which imparts distinct reactivity and properties compared to other chloroformates. For example, it has a higher boiling point and different solubility characteristics compared to methyl and ethyl chloroformate . Additionally, the aromatic ring in this compound provides stability and influences its reactivity in substitution reactions .

Properties

IUPAC Name

methyl 4-carbonochloridoyloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO4/c1-13-8(11)6-2-4-7(5-3-6)14-9(10)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVBQEZMYRAXPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90185072
Record name Methyl 4-((chlorocarbonyl)oxy)benzoate
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Molecular Weight

214.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31140-40-6
Record name 4-Methoxycarbonylphenyl chloroformate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31140-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-((chlorocarbonyl)oxy)benzoate
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Record name Methyl 4-((chlorocarbonyl)oxy)benzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-[(chlorocarbonyl)oxy]benzoate
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Synthesis routes and methods

Procedure details

A 20% solution of phosgene (170 mL, 0.33 mol) in toluene was added to a 500 mL pear-shaped flask (flame-dried, N2). To the flask was added methyl-p-hydroxybenzoate (42.6 g, 0.28 mol) with stirring. Through an addition funnel was added pyridine (26.7 mL, 0.33 mol) in toluene while the reaction mixture was cooled in an ice bath so that the temperature did not exceed 20° C. The solution turned a yellowish color during the addition. The reaction mixture was stirred for 3 h, at which point the mixture was filtered on a buchner funnel. The pyridinium salts were washed with toluene (150 mL) and the combined organic phase washed with 1 N HCl (2×), water (2×), dried over CaCI2 and Na2SO4, and the toluene removed in vacuo to yield yellowish crystals. After continued drying, the product (38 g, 63%) turned a greyish color. m.p. 52-53° C. (lit. 51-52° C.).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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